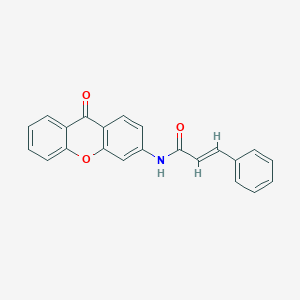
(2E)-N-(9-oxo-9H-xanthen-3-yl)-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(9-oxo-9H-xanthen-3-yl)-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C22H15NO3 and its molecular weight is 341.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2E)-N-(9-oxo-9H-xanthen-3-yl)-3-phenylprop-2-enamide, also known as a derivative of xanthone, has garnered attention for its potential biological activities. This compound, with a molecular formula of C22H15NO3 and a molecular weight of 341.366 g/mol, is being studied for various pharmacological effects, including its role in neuroprotection and anticonvulsant activity.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant properties of xanthone derivatives. For instance, compounds similar to this compound have shown effectiveness in various animal models of epilepsy. Research indicates that these compounds can modulate neurotransmitter systems, which is crucial for seizure control.
Table 1: Anticonvulsant Activity in Animal Models
| Compound Name | Model Used | ED50 (mg/kg) | Administration Route |
|---|---|---|---|
| KM-568 | MES | 44.46 | i.p. |
| KM-568 | 6-Hz | 71.55 | i.p. |
| KM-568 | Frings Mouse | 13.21 | i.p. |
Note: MES = maximal electroshock test.
The data indicates that the compound exhibits significant anticonvulsant effects across different models, suggesting its potential as a therapeutic agent for epilepsy.
Neuroprotective Effects
In addition to anticonvulsant activity, xanthone derivatives have been studied for their neuroprotective effects. These compounds may exert protective actions against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.
A study demonstrated that certain xanthone derivatives could reduce neuronal cell death in vitro under oxidative stress conditions. This suggests that this compound may offer neuroprotective benefits that warrant further investigation.
Case Studies
- Study on Anticonvulsant Activity : A preclinical study evaluated the efficacy of various cinnamamide derivatives, including those related to this compound. The study found that these compounds significantly reduced seizure frequency in animal models, leading to the conclusion that they could be developed into new anticonvulsant medications .
- Neuroprotection in Oxidative Stress : Another research effort focused on the neuroprotective properties of xanthone derivatives against oxidative stress-induced cell death in neuronal cultures. The results showed that these compounds could effectively scavenge free radicals and protect neuronal cells from apoptosis .
Safety and Toxicity
Safety assessments are crucial for any potential therapeutic agent. Preliminary toxicity evaluations indicate that this compound exhibits low cytotoxicity in standard cell lines at concentrations up to 100 µM . Further studies are necessary to fully understand the safety profile and potential side effects associated with chronic administration.
Propiedades
IUPAC Name |
(E)-N-(9-oxoxanthen-3-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-21(13-10-15-6-2-1-3-7-15)23-16-11-12-18-20(14-16)26-19-9-5-4-8-17(19)22(18)25/h1-14H,(H,23,24)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIPGXVTZNQYTD-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














